FG-5893
Overview
Description
Preparation Methods
The synthesis of FG-5893 involves the reaction of 4,4-bis(4-fluorophenyl)butylamine with 1-(2-pyridyl)piperazine in the presence of a suitable solvent and catalyst . The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 12-24 hours . Industrial production methods may involve optimization of these conditions to enhance yield and purity .
Chemical Reactions Analysis
FG-5893 undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to 100°C . Major products formed from these reactions include various derivatives of this compound with modified functional groups .
Scientific Research Applications
Mechanism of Action
FG-5893 exerts its effects by binding to and activating 5-HT1A receptors while antagonizing 5-HT2 receptors . This dual action modulates the release of serotonin, a neurotransmitter involved in mood regulation . The activation of 5-HT1A receptors leads to anxiolytic effects, while the antagonism of 5-HT2 receptors helps in reducing anxiety and depressive symptoms .
Comparison with Similar Compounds
FG-5893 is unique due to its dual action on serotonin receptors. Similar compounds include:
Buspirone: A 5-HT1A receptor agonist with anxiolytic properties.
Ritanserin: A 5-HT2 receptor antagonist used in the treatment of anxiety.
Amperozide: A compound with both 5-HT1A agonistic and 5-HT2 antagonistic properties.
This compound stands out due to its high affinity for both 5-HT1A and 5-HT2 receptors, making it a potent anxiolytic agent .
Properties
IUPAC Name |
methyl 2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29F2N3O2/c1-34-27(33)25-4-2-14-30-26(25)32-18-16-31(17-19-32)15-3-5-24(20-6-10-22(28)11-7-20)21-8-12-23(29)13-9-21/h2,4,6-14,24H,3,5,15-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCPNKXUTJGQQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N2CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164565 | |
Record name | FG 5893 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150527-23-4 | |
Record name | FG 5893 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150527234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FG 5893 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FG-5893 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QR7EI62WQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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